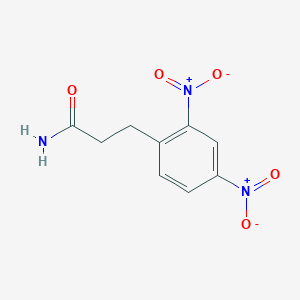

3-(2,4-Dinitrophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dinitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c10-9(13)4-2-6-1-3-7(11(14)15)5-8(6)12(16)17/h1,3,5H,2,4H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIOEYRHBAHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Development for 3 2,4 Dinitrophenyl Propanamide

Classical and Emerging Synthetic Pathways to 3-(2,4-Dinitrophenyl)propanamide

The synthesis of 3-(2,4-dinitrophenyl)propanamide can be approached through several classical and emerging synthetic routes. A primary classical method involves the Friedel-Crafts acylation of 1,3-dinitrobenzene (B52904) with propanoyl chloride, followed by a subsequent amidation step. This two-step process, while traditional, provides a foundational route to the target molecule.

Alternatively, a more direct approach could involve the reaction of 2,4-dinitroaniline (B165453) with a suitable three-carbon acylating agent. However, the nucleophilicity of the aniline (B41778) is significantly reduced by the two strongly electron-withdrawing nitro groups, making this a challenging transformation.

Emerging pathways may utilize cross-coupling reactions. For instance, a Suzuki or Heck coupling of a boronic acid or alkene derivative of propanamide with a 1-halo-2,4-dinitrobenzene could offer a more versatile and potentially higher-yielding route. These modern methods often benefit from milder reaction conditions and greater functional group tolerance.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(2,4-dinitrophenyl)propanamide. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. For the classical Friedel-Crafts approach, a systematic study of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), would be essential.

Interactive Table 1: Optimization of Friedel-Crafts Acylation for 3-(2,4-Dinitrophenyl)propanone

| Entry | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2 eq) | Dichloromethane (B109758) | 0 to rt | 4 | 65 |

| 2 | AlCl₃ (1.2 eq) | Nitrobenzene (B124822) | 0 to rt | 4 | 75 |

| 3 | FeCl₃ (1.2 eq) | Dichloromethane | 0 to rt | 6 | 50 |

| 4 | AlCl₃ (1.5 eq) | Nitrobenzene | 0 | 3 | 82 |

Catalytic Approaches in the Synthesis of 3-(2,4-Dinitrophenyl)propanamide

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of 3-(2,4-dinitrophenyl)propanamide, transition-metal catalysis could be employed in cross-coupling reactions. For example, a palladium-catalyzed Suzuki coupling of 2,4-dinitrophenylboronic acid with 3-bromopropanamide (B1267534) would provide a direct route to the target compound. acs.org The choice of ligand for the palladium catalyst would be critical in achieving high yields and turnover numbers.

Another catalytic approach could involve the use of solid acid catalysts for the Friedel-Crafts acylation, which would offer the benefits of easier separation and recyclability compared to homogeneous Lewis acids. nih.gov

Interactive Table 2: Catalytic Approaches for C-C Bond Formation

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 70 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85 |

| 3 | Zeolite H-BEA | - | - | Nitrobenzene | 78 (Acylation) |

Stereoselective and Enantioselective Synthesis of Chiral Analogues of 3-(2,4-Dinitrophenyl)propanamide

While 3-(2,4-dinitrophenyl)propanamide itself is achiral, the synthesis of its chiral analogues, for instance, by introducing a substituent at the 2-position of the propanamide chain, opens the door to stereoselective and enantioselective synthesis. ethz.chmasterorganicchemistry.com This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a protected (R)- or (S)-2-aminopropanoic acid.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the propanamide nitrogen can direct the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon. The auxiliary can then be cleaved to yield the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemistry of a key bond-forming step. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could yield a specific enantiomer.

Green Chemistry Principles in the Preparation of 3-(2,4-Dinitrophenyl)propanamide

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. mdpi.com For the synthesis of 3-(2,4-dinitrophenyl)propanamide, several green strategies can be implemented: encyclopedia.pubacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Cross-coupling reactions, for example, often have higher atom economies than classical multi-step syntheses.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and nitrobenzene with greener alternatives such as ionic liquids or supercritical fluids. mdpi.com

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.com

Catalysis: Employing recyclable catalysts, such as solid acids or polymer-supported catalysts, to reduce waste and improve process efficiency. chemmethod.commdpi.com

Renewable Feedstocks: While not directly applicable to the dinitrophenyl moiety, exploring bio-based sources for the propanamide portion of the molecule could be a long-term green objective.

By integrating these principles, the synthesis of 3-(2,4-dinitrophenyl)propanamide and its analogues can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2,4 Dinitrophenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full analysis would involve a suite of one- and two-dimensional experiments.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the dinitrophenyl ring and the aliphatic protons of the propanamide backbone. The chemical shifts (δ) are influenced by the electron-withdrawing nitro groups and the amide functionality.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide and the aromatic carbons directly attached to the nitro groups would be expected at characteristic downfield positions.

| Expected ¹H NMR Data for 3-(2,4-Dinitrophenyl)propanamide |

| Assignment |

| H-3' (aromatic) |

| H-5' (aromatic) |

| H-6' (aromatic) |

| -CH₂- (alpha to C=O) |

| -CH₂- (beta to C=O) |

| -NH₂ (amide) |

| Expected ¹³C NMR Data for 3-(2,4-Dinitrophenyl)propanamide |

| Assignment |

| C=O (amide) |

| C-1' (aromatic, C-Ar) |

| C-2' (aromatic, C-NO₂) |

| C-4' (aromatic, C-NO₂) |

| C-3' (aromatic, CH) |

| C-5' (aromatic, CH) |

| C-6' (aromatic, CH) |

| -CH₂- (alpha to C=O) |

| -CH₂- (beta to C=O) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the adjacent methylene (B1212753) groups (-CH₂-CH₂-) in the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propanamide chain to the dinitrophenyl ring by showing a correlation from the β-methylene protons to the C-1' carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is critical for determining the molecule's preferred conformation.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The spectrum of 3-(2,4-Dinitrophenyl)propanamide would be dominated by absorptions from the amide and nitro groups.

| Expected FT-IR Data for 3-(2,4-Dinitrophenyl)propanamide |

| Wavenumber (cm⁻¹) |

| ~3400 and ~3200 |

| ~1650 |

| ~1600 |

| ~1540 and ~1350 |

| ~1600 and ~1475 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro groups and the vibrations of the aromatic ring would be expected to produce strong Raman signals.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The 2,4-dinitrophenyl chromophore would dominate the UV-Vis absorption spectrum. Due to the extended conjugation and the presence of strong electron-withdrawing nitro groups, significant absorption bands in the UV region would be expected.

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes (e.g., intersystem crossing) facilitated by the nitro groups. Therefore, 3-(2,4-Dinitrophenyl)propanamide would be expected to exhibit very weak or no fluorescence emission upon excitation.

Characterization of Electronic Transitions within the Dinitrophenyl Moiety

The electronic absorption characteristics of 3-(2,4-Dinitrophenyl)propanamide are largely dictated by the 2,4-dinitrophenyl moiety, a well-known chromophoric system. The ultraviolet-visible (UV-Vis) spectrum of compounds containing this group is typically characterized by distinct absorption bands arising from specific electronic transitions.

The dinitrophenyl group contains a benzene (B151609) ring substituted with two nitro groups (NO₂), which are strong electron-withdrawing groups, and an amino-type linkage from the propanamide side chain, which acts as an auxochrome. The electronic spectrum is a composite of transitions involving the phenyl ring's π-electron system and the non-bonding electrons on the oxygen atoms of the nitro groups and the nitrogen of the amide linker.

Key transitions observed in dinitrophenyl derivatives include:

π → π* Transitions: These are high-energy transitions occurring within the aromatic ring's conjugated π-system. The presence of nitro groups modifies these transitions, often causing a bathochromic (red) shift compared to unsubstituted benzene. In similar dinitrophenyl derivatives, these transitions result in strong absorption bands in the UV region. nepjol.info

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to an antibonding π* orbital of the aromatic ring. These transitions are typically observed as weaker absorption bands or shoulders at longer wavelengths, closer to the visible region. doi.org For instance, in 2,4-dinitrophenol, an absorption at 380 nm is attributed to an n → π* transition. doi.org

Intramolecular Charge Transfer (ICT): A significant feature of the dinitrophenyl group is the potential for intramolecular charge transfer. The electron-donating character of the amino linker from the propanamide chain enhances electron density on the ring, while the nitro groups strongly withdraw electron density. This donor-acceptor system facilitates a charge-transfer transition from the substituted amino group towards the nitro-substituted phenyl moiety, often resulting in a strong absorption band in the near-UV or visible region, which is responsible for the characteristic yellow or orange color of many dinitrophenyl compounds. nepjol.info Derivatives of dinitrophenylalanine, which are structurally similar, are known to absorb strongly around 340 nm. springernature.com

The precise wavelengths (λ_max) and molar absorptivity (ε) of these transitions are influenced by the solvent polarity, as solvents can stabilize the ground and excited states to different extents.

Table 1: Typical Electronic Transitions in Dinitrophenyl-Containing Compounds

| Transition Type | Typical Wavelength (λ_max) Range | Characteristics |

| π → π | 200–300 nm | High intensity, associated with the aromatic π-system. |

| n → π | 350–400 nm | Low intensity, involves non-bonding electrons of the NO₂ groups. doi.org |

| Intramolecular Charge Transfer (ICT) | 340–410 nm | High intensity, responsible for the color of the compound. nepjol.infospringernature.com |

Investigation of Chromophoric Properties of 3-(2,4-Dinitrophenyl)propanamide

The chromophoric properties of 3-(2,4-Dinitrophenyl)propanamide are a direct consequence of its electronic structure. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum (approximately 400–700 nm).

The primary chromophore in this molecule is the 2,4-dinitrophenyl group. The combination of the aromatic ring with the two electron-withdrawing nitro groups and the electron-donating effect from the propanamide's secondary amine creates a powerful "push-pull" electronic system. This extended conjugation and charge-transfer capability shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift), pushing it towards or into the visible range.

While the propanamide portion itself is not a chromophore in the visible region, its linkage to the dinitrophenyl ring via the nitrogen atom is crucial. The non-bonding electrons on this nitrogen atom participate in resonance with the aromatic ring, enhancing the intramolecular charge transfer (ICT) character and intensifying the absorption. Therefore, the entire 3-(2,4-dinitrophenyl)amino moiety functions as the effective chromophore. Compounds with this structural feature are typically yellow solids, indicating absorption in the violet-blue region of the spectrum. The diazenyl group found in some related complex propanamides is a common chromophore in azo dyes, suggesting the potential for strong color in derivatives. ontosight.ai

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of 3-(2,4-Dinitrophenyl)propanamide. It provides two critical pieces of information: the exact mass of the molecular ion for unambiguous molecular formula confirmation and the fragmentation pattern, which offers insights into the molecule's connectivity. biocompare.com

Molecular Formula Confirmation: HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. biocompare.com This high precision allows for the calculation of a unique elemental composition. For 3-(2,4-Dinitrophenyl)propanamide (C₉H₉N₃O₅), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. A match within a narrow tolerance (typically <5 ppm) confirms the molecular formula.

Fragmentation Pathway Elucidation: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. For 3-(2,4-Dinitrophenyl)propanamide, fragmentation is expected to occur along predictable pathways based on the functional groups present.

A plausible fragmentation pathway for [M+H]⁺ would involve:

Cleavage of the Amide Bond: Scission of the C-N bond between the propanoyl group and the dinitrophenyl ring is likely. This can lead to two primary fragment ions.

Fragmentation of the Propanamide Side Chain: The propanamide portion can undergo cleavage, such as the loss of the terminal ethyl group or the entire carbonyl-amine group. A common fragmentation for simple amides like propanamide is the formation of the [O=C-NH₂]⁺ ion (m/z 44). docbrown.info

Fragmentation of the Dinitrophenyl Moiety: The dinitrophenyl group itself can fragment. A characteristic fragmentation observed for dinitrophenylhydrazine (DNPH) derivatives in positive ionization mode is the neutral loss of a hydroxyl radical (•OH, 17 Da). nih.gov Another common fragmentation is the loss of nitro groups (NO₂, 46 Da).

Table 2: Predicted HRMS Fragments for 3-(2,4-Dinitrophenyl)propanamide (C₉H₉N₃O₅)

| Proposed Fragment Ion Structure | Fragmentation Pathway | Theoretical m/z of Fragment [M+H]⁺ |

| [C₃H₅O]⁺ | Cleavage of C-N bond, forming the propanoyl cation. | 57.0335 |

| [C₆H₄N₃O₄]⁺ | Cleavage of C-N bond, forming the protonated 2,4-dinitroaniline (B165453). | 182.0196 |

| [C₉H₈N₃O₄]⁺ | Loss of •OH from the molecular ion. | 222.0458 |

| [C₉H₉N₂O₃]⁺ | Loss of NO₂ from the molecular ion. | 195.0557 |

| [C₈H₆N₃O₃]⁺ | Loss of CO and •H from the molecular ion. | 192.0353 |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique would provide an unambiguous depiction of the molecular architecture of 3-(2,4-Dinitrophenyl)propanamide, including bond lengths, bond angles, and torsional angles.

Should single crystals of sufficient quality be obtained, the analysis would yield detailed structural parameters. The resulting electron density map would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. nih.gov

Key information obtained from an X-ray crystallographic study would include:

Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the amide group would be determined, revealing any twisting between these two parts of the molecule.

Bond Lengths and Angles: Precise measurements would confirm expected bond lengths (e.g., C-C, C=O, N-O, C-N) and reveal any distortions caused by steric hindrance or electronic effects. For example, the C-N bonds of the nitro groups are typically short, indicating some double-bond character.

Intermolecular Interactions: The analysis would elucidate the crystal packing, showing how individual molecules arrange themselves in the lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., between the amide N-H and a nitro group oxygen of a neighboring molecule) and π-π stacking interactions between the dinitrophenyl rings. These interactions are crucial for understanding the physical properties of the solid material.

While a specific crystal structure for 3-(2,4-Dinitrophenyl)propanamide is not publicly available as of this writing, data from structurally related compounds can provide an example of the expected results.

Table 3: Representative Crystallographic Data for an Organic Molecular Crystal

| Parameter | Example Value (Illustrative) | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. mdpi.com |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° | The size and shape of the repeating unit of the crystal. mdpi.com |

| Volume | 1045 ų | The volume of the unit cell. mdpi.com |

| Z (Molecules per cell) | 4 | The number of molecules in one repeating unit. |

| Calculated Density | 1.52 g/cm³ | The theoretical density of the crystalline material. mdpi.com |

| Hydrogen Bonds | N-H···O (e.g., 2.9 Å) | Specific intermolecular forces governing crystal packing. |

| R-factor | < 0.05 | A measure of the agreement between the model and the data. |

Chemical Reactivity and Mechanistic Investigations of 3 2,4 Dinitrophenyl Propanamide

Reactivity Profile of the 2,4-Dinitrophenyl System

The 2,4-dinitrophenyl group is a classic example of an activated aromatic system. The strong -I (inductive) and -R (resonance) effects of the two nitro groups withdraw electron density from the aromatic ring, rendering the carbons attached to potential leaving groups highly electrophilic.

The defining reaction of activated aryl systems like 2,4-dinitrobenzene derivatives is nucleophilic aromatic substitution (S_NAr). This reaction proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the electron-deficient aromatic ring, typically at the carbon bearing a leaving group, to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netsemanticscholar.orgeijas.com The departure of the leaving group in the second step restores the aromaticity of the ring.

The general mechanism is as follows:

Step 1 (Addition): Formation of the Meisenheimer Complex.

Step 2 (Elimination): Expulsion of the leaving group.

The rate of S_NAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. For 2,4-dinitrophenyl systems, the typical leaving group order is F > NO₂ > Cl ≈ Br > I. nih.gov In the context of 3-(2,4-dinitrophenyl)propanamide, the entire CH₂(CH₂)CONH₂ group would need to act as a leaving group, which is not a conventional pathway under standard S_NAr conditions. However, the principle remains that the dinitrophenyl ring is highly activated towards nucleophilic attack. Studies on similar compounds, such as 2,4-dinitrophenyl acetate, show that reactions with nucleophiles like hydrazine (B178648) can occur, although the reaction may proceed through acyl-oxygen cleavage rather than aryl-oxygen cleavage, depending on the conditions. researchgate.netsemanticscholar.org

The stability of the Meisenheimer intermediate is crucial, and its formation can be the rate-determining step. semanticscholar.org The solvent can also play a significant role; for instance, reactions of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine are influenced by solvents like methanol, acetonitrile, and DMSO. researchgate.netsemanticscholar.org

Table 1: Factors Influencing S_NAr Reactions on 2,4-Dinitrophenyl Systems

| Factor | Influence on Reactivity | Example from Related Systems | Citation |

| Leaving Group | Better leaving groups increase the reaction rate. The typical order is F > Cl > Br > I. | The reaction of piperidine (B6355638) with 2,4-dinitrophenyl halides shows this leaving group order. | nih.gov |

| Nucleophile | Stronger, more polarizable nucleophiles generally react faster. | Hydrazine is a moderately strong nucleophile for 1-chloro-2,4-dinitrobenzene. | semanticscholar.org |

| Solvent | Polar aprotic solvents (e.g., DMSO) can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. | The rate-determining step for hydrazinolysis of 2,4-dinitrobenzene derivatives can change with the solvent (e.g., from intermediate formation to leaving group departure in DMSO). | researchgate.netsemanticscholar.org |

| Substituents | Strong electron-withdrawing groups (like NO₂) at ortho and para positions are essential for activating the ring toward attack. | The two nitro groups stabilize the negative charge in the Meisenheimer complex through resonance. | nih.goveijas.com |

Reduction Chemistry of Nitro Groups

The nitro groups of the 2,4-dinitrophenyl system are readily reducible to a variety of other nitrogen-containing functional groups, most commonly amino groups. The selective reduction of one nitro group in a polynitroaromatic compound is a well-established synthetic strategy. stackexchange.com

Common reagents for nitro group reduction include:

Metal/Acid Systems: Such as iron, tin, or zinc in the presence of an acid (e.g., HCl).

Catalytic Hydrogenation: Using catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum oxide with H₂ gas. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ) in what is known as the Zinin reduction. This method is particularly noted for its selectivity. stackexchange.comoup.com

In 2,4-dinitro-substituted compounds, selective reduction often occurs at the nitro group in the ortho position if a directing group (like -OH, -OR, or -NH₂) is present. oup.com In the absence of such a group, as in 3-(2,4-dinitrophenyl)propanamide, the reduction may be influenced by steric hindrance, with the less hindered para-nitro group sometimes being reduced preferentially. stackexchange.com For example, the partial reduction of dinitroarenes using hydrazine hydrate (B1144303) in the presence of Raney nickel can yield nitroanilines. oup.com The choice of reagent and reaction conditions determines whether one or both nitro groups are reduced and the nature of the final product (e.g., amine, hydroxylamine (B1172632), azo compound). wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction and Their Products

| Reagent | Typical Product(s) | Selectivity Notes | Citation |

| Fe / HCl | Amine (Ar-NH₂) | Reduces both nitro groups if used in excess. | wikipedia.org |

| H₂, Pd/C | Amine (Ar-NH₂) | Highly efficient; can be difficult to stop at partial reduction. | wikipedia.org |

| Na₂S / (NH₄)₂Sₓ (Zinin Reduction) | Amine (Ar-NH₂) | Often allows for selective reduction of one nitro group in polynitro compounds. | stackexchange.comoup.com |

| Zn / NH₄Cl | Hydroxylamine (Ar-NHOH) | Milder reduction, can isolate the hydroxylamine intermediate. | wikipedia.org |

| Hydrazine Hydrate / Raney Ni | Amine (Ar-NH₂) | Can be used for partial reduction of dinitroarenes to nitroanilines. | oup.com |

Reactivity of the Propanamide Functional Group

The propanamide moiety (CH₃CH₂CONH₂) is characterized by the amide functional group, which has a planar structure due to resonance between the nitrogen lone pair and the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, restricting rotation and influencing its reactivity. etprotein.com

Amides are relatively stable functional groups but can undergo transformations under specific conditions.

Hydrolysis: The amide bond of propanamide can be cleaved through hydrolysis under either acidic or basic conditions to yield propanoic acid and ammonia (B1221849) (or an amine). fiveable.me This reaction typically requires heating. The stability of the amide bond makes it a cornerstone of peptide chemistry. amazonaws.com

Aminolysis: This involves the reaction of an amide with an amine, leading to a new amide. This transamidation reaction is generally difficult and often requires harsh conditions or specific catalysts.

Boron-based reagents have been developed as catalysts for the direct amidation of carboxylic acids with amines, a transformation that highlights the challenges associated with forming and cleaving the stable amide bond. ucl.ac.uk

While the amide group itself can be transformed, the adjacent carbons and the amide nitrogen also present sites for potential reactions.

α-Carbon Functionalization: The protons on the carbon alpha to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. However, direct functionalization of simple amides like propanamide at the α-position can be challenging. pitt.edu More complex systems often employ directing groups attached to the amide nitrogen to facilitate site-selective C-H activation at the α- or β-positions. rsc.orgresearchgate.net

Amide Nitrogen Functionalization: The N-H protons of a primary amide can be substituted. For instance, N-alkylation can occur, although it may require strong bases and alkylating agents. The nitrogen can also participate in reactions like the Hofmann rearrangement, where a primary amide is treated with bromine and a strong base to yield a primary amine with one fewer carbon atom (in this case, ethylamine (B1201723) from propanamide). wikipedia.org

Modern synthetic methods have explored transition-metal-catalyzed C-H functionalization of aliphatic amides, but these typically require N-aryl or N-heteroaryl directing groups to achieve high selectivity for positions like the β-carbon. rsc.orgacs.org

Mechanistic Studies of Reactions Involving 3-(2,4-Dinitrophenyl)propanamide

Direct mechanistic studies specifically on 3-(2,4-dinitrophenyl)propanamide are not widely available in the surveyed literature. However, the mechanisms of reactions involving its constituent parts are well-documented and can be extrapolated.

The most probable reaction pathway involving this molecule would be a nucleophilic attack on the aromatic ring. The mechanism for S_NAr reactions on 2,4-dinitrobenzene derivatives has been extensively studied. nih.gov The process is generally accepted to be a two-step addition-elimination sequence. semanticscholar.orgeijas.com The key intermediate is the Meisenheimer complex, where the negative charge from the incoming nucleophile is delocalized across the aromatic system and, crucially, onto the two nitro groups. The rate-determining step can be either the formation of this complex or the subsequent departure of the leaving group, depending on the specific reactants and solvent conditions. researchgate.netsemanticscholar.org For example, in the reaction of some 2,4-dinitrobenzene derivatives with hydrazine in DMSO, the departure of the leaving group is rate-limiting. semanticscholar.org

Mechanistic investigations into amide bond transformations, such as hydrolysis, show that the reaction proceeds via nucleophilic acyl substitution. In acidic hydrolysis, the carbonyl oxygen is protonated, activating the carbonyl carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Mechanisms for C-H functionalization of the propanamide chain are complex and often involve organometallic intermediates. For instance, cobalt-catalyzed β-C(sp³)-H arylation of aliphatic amides proceeds via a cyclometalation step involving a directing group on the amide nitrogen. rsc.org Without such a directing group, achieving selective functionalization on the aliphatic chain of 3-(2,4-dinitrophenyl)propanamide would be mechanistically challenging and likely unselective.

Lack of Specific Research Data on 3-(2,4-Dinitrophenyl)propanamide

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics as they pertain directly to 3-(2,4-Dinitrophenyl)propanamide:

Electrochemistry and Photochemistry of 3-(2,4-Dinitrophenyl)propanamide:Specific studies on the electrochemical behavior (e.g., redox potentials) or photochemical reactions (e.g., quantum yields, photoproducts) of this compound have not been reported.

While it is possible to speculate on the potential reactivity of 3-(2,4-Dinitrophenyl)propanamide based on the known behavior of analogous compounds, such as other dinitrophenyl derivatives or propanamides, this would not adhere to the strict requirement of focusing solely on documented findings for the specified molecule. The absence of direct research necessitates further experimental and computational investigation to elucidate the chemical properties outlined.

Computational and Theoretical Chemistry Studies of 3 2,4 Dinitrophenyl Propanamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, reactivity, and various spectroscopic properties. For a molecule like 3-(2,4-dinitrophenyl)propanamide, these calculations would provide a detailed picture of its behavior.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-(2,4-dinitrophenyl)propanamide, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

Due to the presence of rotatable bonds in the propanamide side chain, a conformational analysis would be necessary to identify the various possible stable arrangements (conformers) of the molecule. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. Computational methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, have been successfully used to optimize the geometry of similar propanamide derivatives. nih.govjst.org.in The results of such a study would yield the bond lengths, bond angles, and dihedral angles of the most stable conformer.

Illustrative Data Table: Predicted Geometrical Parameters for the Most Stable Conformer of 3-(2,4-Dinitrophenyl)propanamide (Note: This table contains hypothetical data for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| C-N (nitro) | 1.48 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-H (amide) | 120° | |

| Dihedral Angle | C-C-C-N | 180° |

Understanding the distribution of electrons within a molecule is key to explaining its chemical behavior. Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wave function in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis provides a clear picture of the Lewis structure of the molecule and any deviations from it due to electron delocalization.

For 3-(2,4-dinitrophenyl)propanamide, NBO analysis would reveal the charge distribution on each atom, the hybridization of atomic orbitals, and the nature of the chemical bonds. The strongly electron-withdrawing nature of the two nitro groups on the phenyl ring would be expected to significantly influence the charge distribution across the entire molecule, which can be quantified through NBO calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. nih.gov

For 3-(2,4-dinitrophenyl)propanamide, the HOMO and LUMO energy levels would be calculated to predict its reactivity. The presence of the electron-withdrawing nitro groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. FMO analysis of similar nitrophenyl derivatives has provided valuable insights into their electronic properties and reactivity. materialsciencejournal.org

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies for 3-(2,4-Dinitrophenyl)propanamide (Note: This table contains hypothetical data for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information about a static molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

For 3-(2,4-dinitrophenyl)propanamide, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with its environment, particularly in a solvent like water. Such simulations can reveal how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. Studies on aqueous solutions of amides have shown that these molecules can have a significant structuring effect on the surrounding water molecules through hydrogen bonding. tandfonline.comresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra and confirm the structure of a molecule.

For 3-(2,4-dinitrophenyl)propanamide, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, one can confidently assign the signals in the NMR spectrum to specific atoms in the molecule. Computational methods have been developed to predict the NMR shielding of protons in substituted benzene (B151609) rings with good accuracy. nih.govwisc.edu

Similarly, the vibrational frequencies of the molecule can be calculated and compared with an experimental infrared (IR) spectrum. This allows for the assignment of the various absorption bands in the IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of chemical bonds.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups in 3-(2,4-Dinitrophenyl)propanamide (Note: This table contains hypothetical data for illustrative purposes.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amide) | Stretch | 3400 |

| C=O (amide) | Stretch | 1680 |

| NO₂ (nitro) | Asymmetric Stretch | 1550 |

| NO₂ (nitro) | Symmetric Stretch | 1350 |

Reaction Mechanism Pathways and Energy Landscapes from Computational Models

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy landscape for a reaction can be constructed. This provides valuable insights into the feasibility and kinetics of the reaction.

For 3-(2,4-dinitrophenyl)propanamide, computational methods could be used to study various potential reactions, such as its hydrolysis or reactions involving the nitro groups. For example, the mechanism of reduction of the nitro groups, a common reaction for nitroaromatic compounds, could be investigated. orientjchem.orgresearchgate.net The calculations would identify the most likely reaction pathway by determining the transition state with the lowest activation energy.

Derivatization and Analogue Synthesis for Structure Property Relationship Spr Studies

Rational Design of Novel Derivatives Based on 3-(2,4-Dinitrophenyl)propanamide Core

The rational design of novel derivatives of 3-(2,4-dinitrophenyl)propanamide is a process guided by the foundational principles of medicinal and materials chemistry. The core structure itself presents several opportunities for modification. The 2,4-dinitrophenyl group is a strong electron-withdrawing system, which significantly influences the reactivity of the entire molecule. The propanamide moiety contains a flexible three-carbon chain and an amide group capable of acting as both a hydrogen bond donor and acceptor.

Design strategies often commence with in silico modeling to predict the effects of various structural modifications. nih.gov For instance, the introduction of substituents on the phenyl ring, alteration of the length or branching of the alkyl chain, and substitution on the amide nitrogen are all viable approaches to modulate the compound's properties.

A key aspect of the rational design process involves considering the potential applications of the novel derivatives. For example, if the goal is to develop new therapeutic agents, modifications might be aimed at improving binding affinity to a biological target. This could involve the incorporation of specific functional groups that can form favorable interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. In the context of materials science, modifications might be designed to alter properties like solubility, thermal stability, or photophysical characteristics.

Synthetic Strategies for Diverse Analogues of 3-(2,4-Dinitrophenyl)propanamide

The synthesis of a diverse library of 3-(2,4-dinitrophenyl)propanamide analogues can be achieved through various established and innovative synthetic methodologies. A common starting point for many of these syntheses is 3-(2,4-dinitrophenyl)propanoic acid, which can be prepared through several routes, including the reaction of a suitable precursor with 1-fluoro-2,4-dinitrobenzene (B121222).

Once the carboxylic acid is obtained, it can be converted to the corresponding propanamide through standard amide bond formation reactions. ualberta.ca This typically involves the activation of the carboxylic acid with a coupling agent such as thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849) or a primary or secondary amine. nih.gov This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.

A plausible synthetic route to 3-(2,4-dinitrophenyl)propanamide and its N-substituted analogues is outlined below:

Scheme 1: General Synthesis of 3-(2,4-Dinitrophenyl)propanamide Analogues

For the synthesis of analogues with modifications on the phenyl ring, a different strategy would be required, likely starting from a substituted benzene (B151609) derivative and building the propanamide side chain.

A patent for the synthesis of a related compound, 3-(5-substituted-oxy-2,4-dinitrophenyl)-2-oxo-propionic acid ester, highlights a process involving the reaction of a substituted dinitrophenyl compound with an oxalic acid ester in the presence of a base. google.comgoogle.com This suggests that for more complex analogues, a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, may be the most efficient approach.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of the 3-(2,4-dinitrophenyl)propanamide core are heavily influenced by the two nitro groups on the phenyl ring. These groups are strongly electron-withdrawing, which has several consequences. Firstly, they make the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution. Secondly, they increase the acidity of the protons on the carbon alpha to the phenyl ring.

Introducing further substituents onto the phenyl ring would modulate these electronic effects. Electron-donating groups (EDGs) would counteract the effect of the nitro groups to some extent, increasing the electron density on the ring and potentially decreasing the acidity of the alpha-protons. Conversely, additional electron-withdrawing groups (EWGs) would further decrease the electron density of the ring.

The following table summarizes the expected effects of different types of substituents on the electronic properties of the 3-(2,4-dinitrophenyl)propanamide core:

| Substituent Position | Substituent Type | Expected Effect on Phenyl Ring Electron Density | Expected Effect on Reactivity towards Nucleophiles |

| Phenyl Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increase | Decrease |

| Phenyl Ring | Electron-Withdrawing Group (e.g., -CN, -CF₃) | Decrease | Increase |

| Amide Nitrogen | Alkyl Group | Minimal direct effect on the phenyl ring | Steric hindrance may affect reactivity at the carbonyl |

| Amide Nitrogen | Aryl Group | Can influence conformation and electronic properties through conjugation | Can alter the nucleophilicity of the amide nitrogen |

Stereochemical Implications in Analogues and their Synthesis

Stereochemistry can play a crucial role in the properties and function of molecules, particularly in a biological context. For analogues of 3-(2,4-dinitrophenyl)propanamide, stereocenters can be introduced at several positions, most notably at the carbon alpha to the carbonyl group (C2) and the carbon alpha to the phenyl ring (C3).

The synthesis of stereochemically pure analogues requires the use of stereoselective synthetic methods. beilstein-journals.orgrsc.orgnih.gov For instance, to introduce a stereocenter at the C2 position, a chiral auxiliary could be employed on the amide nitrogen, which would direct the stereochemical outcome of subsequent reactions. Alternatively, an asymmetric catalytic reaction could be used to establish the desired stereochemistry.

A synthetic strategy for preparing enantiomerically pure analogues might involve the resolution of a racemic mixture of a key intermediate, such as 3-(2,4-dinitrophenyl)propanoic acid, using a chiral resolving agent. Each enantiomer of the acid could then be carried forward to produce the corresponding enantiomerically pure amide.

The stereochemistry of the final analogues can have a profound impact on their three-dimensional shape and, consequently, their interactions with other molecules. For example, in a biological system, one enantiomer of a chiral drug may bind to its target receptor with high affinity, while the other enantiomer may have little to no activity. Therefore, the ability to synthesize and test stereochemically pure analogues is essential for detailed SPR studies. rsc.org

Establishment of Quantitative Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) studies are mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.govfrontiersin.org For a series of 3-(2,4-dinitrophenyl)propanamide derivatives, a QSPR model could be developed to predict a variety of properties, such as solubility, melting point, or a specific biological activity.

The development of a QSPR model involves several steps. First, a dataset of compounds with known properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the descriptors to the property of interest. For dinitroaromatic compounds, key descriptors in QSAR models have been shown to include the lowest unoccupied molecular orbital energy (ELUMO) and the charge on the nitro groups (QNO2), reflecting their electrophilic nature. mdpi.com

A hypothetical QSPR study on a series of N-substituted 3-(2,4-dinitrophenyl)propanamide analogues might investigate their lipophilicity (log P), a key parameter in drug design. The following table illustrates the type of data that would be collected for such a study:

| Compound | N-Substituent (R) | Experimental log P | Calculated Descriptor 1 (e.g., Molecular Weight) | Calculated Descriptor 2 (e.g., Polar Surface Area) |

| 1 | -H | 1.2 | 239.17 | 108.21 |

| 2 | -CH₃ | 1.5 | 253.20 | 108.21 |

| 3 | -C₂H₅ | 1.9 | 267.23 | 108.21 |

| 4 | -Phenyl | 3.1 | 315.27 | 108.21 |

By analyzing this data, a QSPR equation could be generated, for example:

log P = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2)

Such a model would be invaluable for predicting the log P of new, unsynthesized analogues, thereby guiding the design of compounds with desired lipophilicity profiles. QSAR studies on related dinitrophenyl-containing compounds, such as N-benzyloxycarbonyl-S-(2,4-dinitrophenyl)glutathione derivatives, have successfully used parameters like log P and steric factors (Es) to model their biological activity. nih.gov

Applications of 3 2,4 Dinitrophenyl Propanamide in Advanced Chemical Research

3-(2,4-Dinitrophenyl)propanamide as a Versatile Building Block in Organic Synthesis

Organic building blocks are foundational molecular entities that serve as the basis for constructing more intricate organic compounds. hilarispublisher.com These building blocks are pivotal in the synthesis of a wide array of organic molecules, including pharmaceuticals, polymers, and agrochemicals. hilarispublisher.com The strategic use of such building blocks is a cornerstone of modern organic chemistry, enabling the assembly of complex molecular architectures through carefully designed reaction sequences.

Synthesis of Complex Molecules via Multi-Step Transformations

Multi-step organic synthesis involves a series of chemical reactions to construct a target molecule. savemyexams.com The efficiency and success of such syntheses often rely on the availability of versatile building blocks that can introduce specific functionalities and structural motifs. While direct literature detailing the use of 3-(2,4-Dinitrophenyl)propanamide in extensive multi-step syntheses is not abundant, its structure suggests its potential as a valuable intermediate. The dinitrophenyl group can act as a handle for various transformations, and the propanamide moiety offers sites for further chemical modification. The development of complex synthetic routes is a continuous endeavor in organic chemistry, with a constant need for novel building blocks to access new chemical space. rsc.orgumontreal.ca Custom organic synthesis services often tackle the challenge of creating such complex molecules and reference compounds. chicagodiscoverysolutions.com

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a critical class of compounds, forming the core structure of many natural products, pharmaceuticals, and functional materials. frontiersin.org The synthesis of these heterocyclic systems is a major focus of organic chemistry research. mdpi.comrsc.org The structure of 3-(2,4-Dinitrophenyl)propanamide, containing both a nitrogen atom in the amide group and the potential for further reactions involving the nitro groups, makes it a plausible precursor for the synthesis of certain nitrogen-containing heterocycles. For instance, the reduction of the nitro groups to amines could be a key step in a cyclization reaction to form a heterocyclic ring. Various catalytic methods are continuously being developed to facilitate the environmentally friendly synthesis of such compounds. mdpi.com

Role in Analytical Chemistry Methodologies (Excluding Diagnostics)

Analytical chemistry relies on precise and reliable methods for the separation, identification, and quantification of chemical substances. Reference materials and derivatizing reagents play a crucial role in ensuring the accuracy and sensitivity of these methods. myskinrecipes.com

Derivatizing Reagent for Chromatographic Separations and Detection

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a particular analytical technique, such as High-Performance Liquid Chromatography (HPLC). journalajacr.com This process can enhance the detectability of an analyte by introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). journalajacr.com

The dinitrophenyl group present in 3-(2,4-Dinitrophenyl)propanamide is a strong chromophore. This feature is exploited in related compounds like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is widely used as a derivatizing reagent for carbonyl compounds (aldehydes and ketones) in HPLC. ddtjournal.comd-nb.infothermofisher.com The reaction of DNPH with carbonyls forms stable dinitrophenylhydrazone derivatives that can be easily detected by UV-Vis detectors. d-nb.info

Similarly, Marfey's reagent, which is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, a compound structurally related to the subject of this article, is a well-known chiral derivatizing agent used for the separation of amino acid enantiomers by HPLC. researchgate.netchemicalbook.com It reacts with amino acids to form diastereomers that can be resolved on a reversed-phase column. researchgate.net Given these precedents, it is highly probable that 3-(2,4-Dinitrophenyl)propanamide could also function as a derivatizing reagent, particularly for amines or other nucleophilic compounds, to facilitate their chromatographic separation and detection.

Table 1: Examples of Dinitrophenyl-Containing Derivatizing Reagents and Their Applications

| Derivatizing Reagent | Analyte Class | Detection Method | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | UV-Vis | ddtjournal.comd-nb.info |

| 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB) | Primary & Secondary Amines, Aliphatic Hydroxyls | UV-Vis | journalajacr.com |

| Marfey's Reagent | Amino Acids (Enantiomers) | UV-Vis | researchgate.netchemicalbook.com |

Use as a Standard or Reference Compound in Analytical Techniques

Analytical standards are crucial for the calibration of instruments, the validation of methods, and for quality control purposes. chromatographyonline.com A reference material is a substance for which one or more property values are sufficiently homogeneous and well-established to be used for these purposes. chromatographyonline.com

While there is no specific documentation of 3-(2,4-Dinitrophenyl)propanamide being sold as a certified reference material, its stable, crystalline nature would make it a suitable candidate for use as an internal or external standard in various analytical methods, particularly in chromatographic techniques. An internal standard is a known amount of a compound added to a sample to aid in the quantification of the analyte of interest. chromatographyonline.com A related compound, (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, is commercially available as an analytical standard. myskinrecipes.com This suggests a potential role for 3-(2,4-Dinitrophenyl)propanamide in a similar capacity.

Exploration in Materials Science and Engineering

The field of materials science is continuously in search of new organic molecules with unique properties that can be harnessed for various applications. Propanamide compounds with complex structures have been investigated for their potential in optical materials, such as dyes and pigments, and as biological agents. ontosight.aiontosight.ai

A study on a structurally similar compound, N-(2,4-dinitrophenyl)-1-chloro-3-phenyl-2-propanamine, revealed its potential as a new nonlinear optical material. researchgate.net Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is highly sought after for applications in photonics and optoelectronics. The presence of the electron-withdrawing dinitrophenyl group in 3-(2,4-Dinitrophenyl)propanamide suggests that it too could possess interesting optical properties, making it a candidate for investigation in the development of novel functional materials. The exploration of organic building blocks is central to advancing the design and synthesis of such materials. hilarispublisher.com

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. A key molecular design strategy for organic NLO materials involves the creation of a donor-π-acceptor (D-π-A) system. The 2,4-dinitrophenyl group is a powerful electron-accepting moiety due to the strong electron-withdrawing nature of its two nitro groups.

However, the NLO potential of the dinitrophenyl moiety is well-established in other molecules. For instance, the related compound N-(2,4-dinitrophenyl)-1-chloro-3-phenyl-2-propanamine (DNCPA) has been investigated as a promising NLO material. researchgate.netscispace.comtandfonline.comoptica.org DNCPA crystals have been grown and shown to be phase-matchable for the frequency doubling of 1064 nm laser light. tandfonline.com Although structurally different, the investigation of DNCPA underscores the potential of the dinitrophenyl group in designing NLO-active materials.

Further research into 3-(2,4-Dinitrophenyl)propanamide could involve modifying its structure to incorporate an electron-donating group, potentially leading to a molecule with a more pronounced NLO response.

Potential in Supramolecular Assembly and Hydrogen-Bonded Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org The ability of 3-(2,4-Dinitrophenyl)propanamide to participate in such assemblies stems from two key structural features: the amide group and the dinitrophenyl ring.

The propanamide group is an excellent hydrogen-bonding motif. The amide nitrogen can act as a hydrogen bond donor (N-H), while the carbonyl oxygen is a hydrogen bond acceptor (C=O). libretexts.org This dual functionality allows for the formation of robust, directional hydrogen-bonding networks, which are fundamental to the construction of predictable supramolecular architectures like tapes, sheets, or more complex three-dimensional structures. libretexts.org The formation of intermolecular hydrogen bonds is a well-established principle that governs the structure of everything from simple organic molecules to complex biological systems like proteins and DNA. libretexts.org

Furthermore, the electron-deficient 2,4-dinitrophenyl ring can engage in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are common in aromatic systems and play a crucial role in stabilizing supramolecular structures. The potential for both hydrogen bonding and π-π stacking makes 3-(2,4-Dinitrophenyl)propanamide a candidate for forming complex, self-assembled materials. Research in this area could explore the crystallization of this compound under various conditions to elucidate its packing motifs and the nature of the resulting supramolecular architectures.

Development of Functional Polymers or Polymer Precursors

The incorporation of specific functional units into polymers is a powerful strategy for creating advanced materials with tailored properties. 3-(2,4-Dinitrophenyl)propanamide could theoretically be utilized in polymer chemistry in two primary ways: as a functional monomer or as a pendant group attached to a polymer backbone.

As a monomer, a reactive group would need to be introduced into the molecule, for example, on the aliphatic chain, to enable polymerization. The resulting polymer would feature the 2,4-dinitrophenylpropanamide unit as a recurring part of the main chain.

Alternatively, and perhaps more synthetically accessible, is the attachment of 3-(2,4-Dinitrophenyl)propanamide as a pendant group to a pre-existing polymer. This approach, known as post-polymerization modification, involves chemically grafting the molecule onto a polymer backbone that has reactive sites. mdpi.com For example, a polymer with activated ester side chains could react with an amino-functionalized derivative of 3-(2,4-Dinitrophenyl)propanamide to form stable amide linkages. mdpi.com

The presence of the dinitrophenyl group in a polymer could impart several useful properties. These groups are known to be electro-active and can be used in sensing applications. Furthermore, the high nitrogen content and aromatic nature could enhance the thermal stability of the polymer. The amide linkages would introduce the potential for intra- and inter-chain hydrogen bonding, influencing the polymer's mechanical properties and morphology. While speculative, the use of this compound as a building block could lead to the development of novel functional polymers for applications in materials science and electronics.

Future Research Directions and Emerging Areas

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize the exploration of 3-(2,4-dinitrophenyl)propanamide chemistry. sigmaaldrich.combeilstein-journals.org Automated systems can perform chemical reactions with high speed and efficiency, minimizing human error and enabling the rapid production of a wide array of compounds. sigmaaldrich.com This is particularly advantageous for synthesizing derivatives of 3-(2,4-dinitrophenyl)propanamide, allowing for systematic modifications to its structure to probe structure-activity relationships.

HTE platforms, capable of running thousands of unique reactions in parallel, will significantly accelerate the discovery of new reaction conditions and the optimization of existing synthetic routes. nih.govpurdue.edu The coupling of HTE with sensitive analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allows for the rapid analysis of reaction outcomes, generating vast datasets in a short period. nih.govpurdue.edu This data-rich approach can be used to screen for optimal catalysts, solvents, and reaction parameters for syntheses involving 3-(2,4-dinitrophenyl)propanamide, including important reaction classes like nucleophilic aromatic substitution (SNAr). nih.gov The insights gained from these large-scale experiments can then be used to develop more efficient and scalable synthetic processes. purdue.edu

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving 3-(2,4-Dinitrophenyl)propanamide

Real-time monitoring of chemical reactions provides invaluable mechanistic insights. Advanced in-situ spectroscopic techniques are becoming increasingly crucial for studying reactions involving 3-(2,4-dinitrophenyl)propanamide. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction, offering a detailed kinetic profile. rsc.org This is particularly useful for understanding complex reaction mechanisms and identifying transient species that may not be observable through traditional analytical methods.

For instance, coupling an electrochemical cell with an FTIR spectrometer allows for the continuous monitoring of electrochemically controlled reactions. rsc.org This setup can be employed to study free radical reactions, providing a deeper understanding of the reaction kinetics and mechanism under electrochemical control. rsc.org Similarly, time-resolved in-situ monitoring techniques, such as synchrotron X-ray diffraction and Raman spectroscopy, are being developed to study mechanochemical reactions, offering new windows into solid-state transformations. birmingham.ac.uk The application of these advanced monitoring tools to reactions involving 3-(2,4-dinitrophenyl)propanamide will undoubtedly lead to a more profound understanding of its reactivity.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science presents exciting opportunities for the application of 3-(2,4-dinitrophenyl)propanamide and its derivatives. uh.edursc.org Organic compounds form the basis of a vast array of materials with diverse applications, from pharmaceuticals to advanced electronics. openaccessjournals.comwikipedia.org The unique electronic properties of the dinitrophenyl group, for example, could be harnessed in the design of novel organic materials.

Research in this area could focus on incorporating 3-(2,4-dinitrophenyl)propanamide or its derivatives into polymers or other macromolecular structures to create materials with specific optical, electronic, or mechanical properties. openaccessjournals.com The inherent multidisciplinary nature of this research, combining the synthetic expertise of organic chemists with the characterization and application focus of materials scientists, is essential for innovation. uh.edunih.gov Such collaborations could lead to the development of new sensors, coatings, or functional materials with tailored properties.

Development of Novel Computational Tools for Predicting Properties and Reactivity of 3-(2,4-Dinitrophenyl)propanamide and its Derivatives

Computational chemistry is an increasingly indispensable tool in modern chemical research, offering the ability to predict molecular properties and reactivity, thereby guiding experimental design. longdom.org For 3-(2,4-dinitrophenyl)propanamide, computational methods like Density Functional Theory (DFT) can be used to calculate its electronic structure, optimize its geometry, and predict its spectroscopic properties. researchgate.net Such calculations can provide insights into the molecule's reactivity and help rationalize experimental observations.

Furthermore, the development of machine learning and artificial intelligence (AI) models trained on large chemical datasets is revolutionizing the prediction of reaction outcomes and molecular properties. d-nb.infonih.gov These data-driven approaches can be used to predict the success of a given reaction, its yield, and even its regioselectivity. d-nb.info By generating large datasets of reactions involving 3-(2,4-dinitrophenyl)propanamide and its derivatives through HTE, robust predictive models can be built. nih.gov These computational tools will not only accelerate the discovery of new derivatives with desired properties but also enhance our fundamental understanding of the factors governing the reactivity of this class of compounds. longdom.orgdntb.gov.uaarxiv.org

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dinitrophenyl)propanamide, and how can reaction conditions be controlled to improve yield?

The synthesis of dinitrophenyl-substituted propanamides typically involves coupling a 2,4-dinitrophenylamine derivative with a propanoyl chloride under basic conditions. For example, triethylamine in dichloromethane is commonly used to neutralize HCl byproducts, ensuring efficient amide bond formation . Temperature control (0–25°C) and slow addition of reagents are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. What analytical techniques are most reliable for characterizing 3-(2,4-dinitrophenyl)propanamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the aromatic protons of the dinitrophenyl group (δ 8.5–9.0 ppm) and the propanamide backbone (δ 1.2–2.5 ppm) . High-resolution mass spectrometry (HRMS) provides accurate molecular weight validation. Infrared (IR) spectroscopy can verify carbonyl (C=O) stretching (~1650 cm⁻¹) and nitro group (N-O) vibrations (~1520 cm⁻¹) .

Q. How can researchers address solubility challenges for this compound in biological assays?

The hydrophobic dinitrophenyl group often limits aqueous solubility. Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (10–20% v/v) are effective, but concentrations must be optimized to avoid cellular toxicity. Alternatively, derivatization with polar groups (e.g., hydroxyl or sulfonyl) can enhance solubility without compromising bioactivity .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of 3-(2,4-dinitrophenyl)propanamide derivatives?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are pivotal. For instance, Ramana et al. (2017) used AutoDock Vina to simulate interactions between dinitrophenyl-propanamide derivatives and breast cancer targets (e.g., estrogen receptors), identifying key hydrogen bonds with Tyr537 and Asp351 residues . Density Functional Theory (DFT) calculations can further optimize electronic properties (e.g., nitro group charge distribution) to predict binding affinities .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Contradictions often arise from incomplete solvation models or unaccounted protein flexibility. To mitigate this:

- Perform molecular dynamics (MD) simulations to assess protein-ligand stability over time.

- Validate in vitro using enzyme inhibition assays (e.g., IC₅₀ determination against kinases or proteases).

- Cross-reference with structural analogs (e.g., 3-(4-chlorophenyl)propanamide derivatives) to identify conserved pharmacophores .

Q. What strategies are recommended for optimizing reaction pathways in multi-step syntheses of related derivatives?

- Stepwise Protection/Deprotection : Protect amine groups (e.g., with tert-butoxycarbonyl, Boc) during nitro group reduction to prevent side reactions .

- Catalytic Optimization : Use palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups selectively .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation and adjust conditions dynamically .

Methodological Considerations

Q. How can stability issues (e.g., nitro group reduction) be managed during storage?

Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidative reduction. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in cellular models?

- Dose-Response Assays : Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀ values.

- Fluorescence Labeling : Conjugate with fluorophores (e.g., FITC) for cellular uptake studies via confocal microscopy .

- Transcriptomic Profiling : RNA sequencing can identify differentially expressed genes post-treatment, linking bioactivity to pathways like apoptosis or oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.